3-Methylpentane-1,3,5-tricarboxylic acid
Description
Contextualizing 3-Methylpentane-1,3,5-tricarboxylic Acid within the Tricarboxylic Acid Family
Tricarboxylic acids are organic compounds characterized by the presence of three carboxyl (-COOH) functional groups. This class of molecules is fundamental to both biochemistry, with citric acid being a prime example as a central intermediate in the Krebs cycle, and to industrial and laboratory chemical synthesis. The spatial arrangement of the carboxyl groups and the nature of the carbon skeleton to which they are attached are critical determinants of a molecule's chemical behavior and utility.
Structural Specificity of this compound within Aliphatic Tricarboxylates
This compound is classified as an aliphatic tricarboxylate, indicating its three carboxyl groups are bonded to a non-aromatic carbon chain. Its specific structure consists of a five-carbon pentane (B18724) backbone with carboxyl groups located at the first, third, and fifth carbon atoms. A distinguishing feature is the methyl group also attached to the third carbon. smolecule.com This substitution creates a chiral center, rendering the molecule asymmetric.
The trifunctional nature of this acid provides multiple reactive sites for chemical transformations typical of carboxylic acids, such as esterification, reduction to alcohols, and decarboxylation. smolecule.comwikipedia.org These reactions are crucial for synthesizing a variety of derivatives and for integrating the molecule into larger polymeric structures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄O₆ | guidechem.com |
| Molecular Weight | 218.205 g/mol | guidechem.com |
| Hydrogen Bond Donor Count | 3 | guidechem.com |
| Hydrogen Bond Acceptor Count | 6 | guidechem.com |
| Rotatable Bond Count | 7 | guidechem.com |
Academic Significance of Polycarboxylic Acids in Contemporary Chemical Science
Polycarboxylic acids, a class that encompasses tricarboxylic acids, are of substantial importance in modern chemical science. Their ability to donate multiple protons and form carboxylate anions makes them effective chelating agents for metal ions, a property utilized in detergents to sequester calcium and magnesium ions. wikipedia.org In materials science, they serve as crucial monomers or cross-linking agents for the synthesis of polymers such as polyesters and polyamides. wikipedia.orggoogle.com
A significant area of contemporary research involves the use of polycarboxylic acids as organic "linkers" or "struts" to construct highly ordered, porous materials known as metal-organic frameworks (MOFs). researchgate.net The geometry and connectivity of the polycarboxylic acid linker dictate the topology and pore characteristics of the resulting framework, which has potential applications in gas storage, catalysis, and chemical separations. researchgate.net
Historical Development and Emerging Research Trajectories for Aliphatic Tricarboxylic Systems
The study of aliphatic tricarboxylic acids has historical roots in natural product chemistry, with citric acid being the most prominent example. However, advances in synthetic organic chemistry have enabled the creation of a vast array of non-natural aliphatic polycarboxylic acids with tailored structures. organic-chemistry.org
Emerging research is increasingly focused on harnessing these synthetic systems for advanced applications. There is a growing interest in using aliphatic polycarboxylic acids to create biodegradable polymers, addressing the need for more sustainable materials. mdpi.com Their role as cross-linking agents is being explored to improve the mechanical strength and thermal stability of various polymer systems. google.com Furthermore, recent developments in photoredox catalysis have shown that aliphatic carboxylic acids can serve as precursors for carbon-centered radicals, opening new avenues for carbon-carbon bond formation in complex molecule synthesis. nih.gov
Overview of Current Research Focus on this compound
Current research interest in this compound is primarily centered on its utility as a specialized chemical building block.
Identified Research Gaps and Opportunities
A review of the scientific literature indicates that while this compound and its derivatives are available from chemical suppliers and appear in patent literature, there is a noticeable lack of fundamental academic studies dedicated to the compound. nih.gov Detailed investigations into its reaction kinetics, thermodynamic properties, and the properties of its stereoisomers are sparse. This gap presents a significant opportunity for academic research to provide a comprehensive characterization of the molecule, which would in turn support and accelerate the development of new applications.
Relevance in the Development of Novel Materials and Synthetic Methodologies
The trifunctional nature of this compound makes it a valuable precursor in the synthesis of new materials and chemical structures. Its three reactive carboxyl groups allow it to act as a branching point or cross-linker in polymer synthesis, enabling the creation of complex, three-dimensional networks with potentially enhanced physical properties. The existence of related compounds like 3-methylpentane-1,3,5-triol (B43031) and 3-methylpentane-1,3,5-tricarbonitrile in chemical databases underscores its role as a versatile starting material for accessing other functionalized molecules. uni.lunih.gov Its unique, non-planar structure can be exploited to introduce specific conformational constraints in the design of new ligands, polymers, and functional organic materials.
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 3-Methylpentane-1,3,5-triol |
| 3-Methylpentane-1,3,5-tricarbonitrile |
| Adipic acid |
| Acrylic acid |
| Benzene-1,3,5-tricarboxylic acid (Trimesic acid) |
| Citric acid |
| Fumaric acid |
| Glutaric acid |
| Itaconic acid |
| Maleic acid |
| Malonic acid |
| Pentane-1,3,5-tricarboxylic acid |
Properties
IUPAC Name |
3-methylpentane-1,3,5-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-9(8(14)15,4-2-6(10)11)5-3-7(12)13/h2-5H2,1H3,(H,10,11)(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUKEKGNFNRDLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280494 | |
| Record name | 3-methylpentane-1,3,5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40530-20-9 | |
| Record name | 3-Methyl-1,3,5-pentanetricarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40530-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 17151 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040530209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40530-20-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methylpentane-1,3,5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization of 3 Methylpentane 1,3,5 Tricarboxylic Acid
Fundamental Reactivity of Carboxylic Acid Moieties
The chemical behavior of 3-methylpentane-1,3,5-tricarboxylic acid is dominated by the reactivity of its three carboxylic acid (-COOH) groups. These groups can undergo a variety of transformations, including esterification, decarboxylation, and reduction, which are fundamental to its application in synthesis.
Esterification for Functional Group Protection and Polymer Precursor Synthesis
Esterification, the conversion of carboxylic acids to esters, is a cornerstone of organic synthesis, serving both to protect the reactive carboxyl group and to form precursors for polymers like polyesters. iasa-web.orgyoutube.com In the case of this compound, esterification with alcohols would yield the corresponding triesters. This reaction is typically catalyzed by an acid, such as sulfuric acid, and is reversible. iasa-web.org To drive the reaction to completion, it is common to use an excess of the alcohol or to remove the water formed during the reaction.
For the related compound, pentane-1,3,5-tricarboxylic acid, acid-catalyzed esterification with methanol (B129727) yields trimethyl pentane-1,3,5-tricarboxylate. It is reasonable to assume that this compound would undergo a similar reaction. The resulting triester, trimethyl 3-methylpentane-1,3,5-tricarboxylate, would be a valuable intermediate for various applications, including the synthesis of metal-organic frameworks (MOFs) after hydrolysis back to the carboxylate form.
The formation of polyesters from polycarboxylic acids and polyols is a major application of esterification. iasa-web.orgyoutube.comrsc.org this compound, with its three carboxyl groups, can act as a cross-linking agent in the synthesis of polyesters, leading to the formation of complex, three-dimensional polymer networks. The reaction with a diol, such as ethylene (B1197577) glycol, would lead to a polyester (B1180765) with the tricarboxylic acid unit at the branch points.
Table 1: Hypothetical Esterification Parameters for this compound
| Parameter | Typical Condition/Value | Notes |
| Starting Material | This compound | Purity > 98% |
| Alcohol | Methanol, Ethanol, etc. | Used in excess to drive equilibrium |
| Catalyst | Concentrated H₂SO₄, Solid Acid Resin | Facilitates nucleophilic attack on the carboxyl group |
| Reaction Temperature | Reflux | Dependent on the boiling point of the alcohol |
| Reaction Time | 12-24 hours | Monitored for completion by techniques like TLC or GC |
| Water Removal | Dean-Stark trap, molecular sieves | Critical for achieving high yields in reversible reactions |
| Expected Product | Trimethyl/Triethyl 3-methylpentane-1,3,5-tricarboxylate | Purification by distillation or chromatography |
Decarboxylation Mechanisms and Controlled Carbon Dioxide Release
Decarboxylation is a chemical reaction that results in the removal of a carboxyl group and the release of carbon dioxide (CO₂). wikipedia.org The ease of decarboxylation is highly dependent on the structure of the carboxylic acid. While some carboxylic acids, particularly β-keto acids and malonic acids, decarboxylate readily upon heating, simple aliphatic carboxylic acids are generally more resistant to this transformation. wikipedia.orgmasterorganicchemistry.com
This compound does not possess the activating β-carbonyl or β-carboxyl groups that facilitate facile decarboxylation through a cyclic transition state. Therefore, forcing conditions, such as high temperatures, would likely be required to induce decarboxylation. The reaction would proceed via the loss of CO₂ to form a carbanion intermediate, the stability of which would influence the reaction rate. wikipedia.org Given the structure, the loss of any of the three carboxyl groups would lead to a primary or tertiary carbanion, with the latter being more stable. However, without activating groups, this is still a high-energy process.
Controlled release of carbon dioxide from a precursor molecule is a topic of interest in various fields, including materials science for creating porous materials. While there is no specific research on the controlled decarboxylation of this compound, in principle, derivatization to introduce activating groups could enable more controlled CO₂ release.
Selective Reduction of Carboxyl Groups to Alcohol or Other Functionalities
The carboxylic acid groups of this compound can be reduced to primary alcohols. wikipedia.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. youtube.com The reaction with LiAlH₄ would convert all three carboxyl groups to hydroxymethyl (-CH₂OH) groups, yielding 3-methylpentane-1,3,5-triol (B43031).
Selective reduction of one or two of the three carboxyl groups would be challenging due to their similar reactivity. However, chemo- and regioselectivity in the reduction of polycarboxylic acids can sometimes be achieved by using sterically hindered reducing agents or by protecting some of the carboxyl groups as esters. For instance, borane (B79455) (BH₃) is known to be a more chemoselective reducing agent for carboxylic acids compared to LiAlH₄ and might offer some level of selectivity in the presence of other functional groups. youtube.com More advanced methods, such as catalytic reductions using titanium-based catalysts, have been shown to selectively reduce aliphatic acids in the presence of other functionalities. nih.gov
The reduction of the corresponding triesters, such as trimethyl 3-methylpentane-1,3,5-tricarboxylate, with a milder reducing agent like sodium borohydride (B1222165) (NaBH₄) would likely be ineffective, as esters are generally less reactive towards NaBH₄ than carboxylic acids are towards LiAlH₄. However, the triester can be reduced to the triol using LiAlH₄.
Role of this compound as a Versatile Reagent in Organic Synthesis
The trifunctional nature of this compound makes it a potentially versatile building block in organic synthesis. Its three carboxylic acid groups can be used to construct complex molecular architectures. For example, it can serve as a core molecule onto which other functionalities can be attached through ester or amide linkages.
In polymer chemistry, it can act as a cross-linker to impart rigidity and a three-dimensional structure to polymers. The resulting branched polymers could have unique physical properties, such as altered solubility, viscosity, and thermal stability, compared to their linear analogues.
Furthermore, its structure could be utilized in the synthesis of dendrimers, which are highly branched, star-shaped macromolecules. The tricarboxylic acid could serve as the central core, with successive generations of branching units being added to the carboxyl groups.
While specific examples of the use of this compound as a reagent in complex syntheses are not prevalent in the literature, the chemistry of similar polycarboxylic acids, such as trimesic acid (benzene-1,3,5-tricarboxylic acid), in the formation of metal-organic frameworks (MOFs) and supramolecular assemblies suggests a rich potential for this aliphatic analogue. nih.govwikipedia.orgrsc.org
Synthesis of Advanced Derivatives with Modified Functionalities
The chemical platform of this compound can be further elaborated to synthesize advanced derivatives with tailored properties by introducing additional functional groups or heteroatoms.
Introduction of Heteroatoms or Additional Organic Moieties
The carboxylic acid groups provide a handle for introducing nitrogen-containing functionalities. For example, reaction with amines in the presence of a coupling agent or conversion to the acyl chloride followed by reaction with an amine would yield the corresponding triamides. These amide derivatives could exhibit interesting hydrogen-bonding properties, potentially leading to the formation of self-assembled structures.
The introduction of heteroatoms can also be achieved through reactions at the aliphatic backbone, although this would likely require more complex, multi-step synthetic routes. For instance, functionalization of the carbon atoms adjacent to the carboxyl groups (α-carbons) could be possible, though not as straightforward as with activated systems.
The synthesis of poly(ester-anhydrides) is another avenue for creating advanced derivatives. acs.orgnih.gov This could potentially be achieved by reacting the tricarboxylic acid with a diacid chloride or by a melt condensation reaction of the acid itself, although the latter would likely lead to a complex, cross-linked polymer. These materials could have applications in biodegradable polymers and drug delivery systems. researchgate.net
Stereochemical Control and Chiral Derivatization Approaches
The synthesis of this compound results in a chiral center at the C3 carbon, which is a quaternary carbon. The stereoselective synthesis of such quaternary centers is a significant challenge in organic chemistry. As a result, the compound is typically produced as a racemic mixture of two enantiomers. The separation of these enantiomers, known as chiral resolution, is crucial for applications where stereochemistry is important, such as in the synthesis of pharmaceuticals or other biologically active molecules.
Common methods for the chiral resolution of carboxylic acids involve the formation of diastereomeric salts or amides. guidechem.comnih.govambeed.com These approaches rely on reacting the racemic carboxylic acid with a single enantiomer of a chiral resolving agent, such as a chiral amine or alcohol. guidechem.comambeed.com This reaction creates a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by techniques like crystallization or chromatography. nih.govambeed.com Once separated, the chiral resolving agent can be removed to yield the individual, enantiomerically pure forms of the carboxylic acid.
For polycarboxylic acids, the formation of diastereomeric salts can be complex, potentially leading to the formation of mono-, di-, or tri-salts, which can complicate the separation process. The choice of the chiral resolving agent and the reaction conditions, such as the solvent and the molar ratio of the reactants, are critical for achieving efficient separation.
Another approach to obtaining enantiomerically pure material is through chiral derivatization. This involves converting the carboxylic acid groups into new functional groups using a chiral reagent. For instance, novel triazine-type chiral derivatization reagents have been developed for the highly sensitive and selective detection of chiral carboxylic acids. While not specifically tested on this compound, such reagents could potentially be used to separate its enantiomers.
Table 1: General Approaches for Chiral Resolution of Carboxylic Acids
| Method | Description | Key Considerations |
| Diastereomeric Salt Formation | Reaction with a chiral amine to form diastereomeric salts, which are then separated by crystallization. nih.govambeed.com | Choice of chiral amine, solvent, and crystallization conditions are crucial for successful separation. ambeed.com |
| Diastereomeric Amide/Ester Formation | Conversion to diastereomeric amides or esters by reaction with a chiral amine or alcohol, followed by chromatographic separation. guidechem.com | The derivatization reaction should proceed without racemization, and the resulting diastereomers must be separable by chromatography. guidechem.com |
| Kinetic Resolution | Stereoselective reaction of one enantiomer with a chiral catalyst or enzyme, leaving the other enantiomer unreacted. guidechem.com | Requires a highly selective catalyst or enzyme and may result in a lower yield of the desired enantiomer. |
Investigations into the Reactivity in Diverse Chemical Environments
The reactivity of this compound is dictated by its three carboxylic acid groups. These groups can undergo a variety of chemical transformations, making the compound a potentially versatile building block in organic synthesis.
The acidity of the carboxylic acid groups is a key factor in its reactivity. The predicted pKa value for this compound is approximately 4.23. This value indicates that it is a moderately strong organic acid. In aqueous solutions, the carboxylic acid groups can deprotonate to form carboxylate anions, and the extent of deprotonation is dependent on the pH of the environment.
Common reactions of carboxylic acids that are also applicable to this compound include:
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters. The trimethyl ester of the related pentane-1,3,5-tricarboxylic acid is synthesized by refluxing with methanol and sulfuric acid.
Amidation: Reaction with amines to form amides. This typically requires activation of the carboxylic acid or heating to drive off the water formed.
Reduction: The carboxylic acid groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride.
Decarboxylation: Under certain conditions, one or more of the carboxylic acid groups can be lost as carbon dioxide.
The thermal stability of aliphatic polycarboxylic acids has been studied, and it is known that their decomposition behavior is influenced by the length of the carbon chain. While specific data for this compound is not available, studies on other aliphatic dicarboxylic acids show that they can either distill without decomposition or decompose through various pathways, including the formation of cyclic ketones.
The presence of three carboxylic acid groups also allows this compound to act as a chelating agent and form complexes with metal ions. The coordination chemistry of such polycarboxylic acids is an active area of research, particularly in the field of metal-organic frameworks (MOFs).
Table 2: Predicted and General Reactivity Data
| Property/Reaction | Details | Reference |
| Predicted pKa | 4.23 ± 0.10 | |
| Esterification | Reaction with alcohols to form esters. | |
| Amidation | Reaction with amines to form amides. | |
| Reduction | Reduction of carboxylic acid groups to alcohols. | |
| Decarboxylation | Loss of CO2 under certain conditions. |
Coordination Chemistry and Metal Organic Frameworks Mofs Utilizing Tricarboxylic Acids
Ligand Design Principles for Coordination Polymers and MOFs with Polycarboxylates
The rational design of MOFs relies on understanding how the geometry, connectivity, and flexibility of the organic linker influence the final structure of the framework. acs.orgillinois.edu Polycarboxylate ligands are particularly favored because their carboxyl groups provide strong coordination to metal ions and their connectivity can be systematically varied to tune the resulting network topology. alfa-chemistry.com
The topology of a MOF is dictated by the connectivity of its nodes (the metal SBUs) and linkers. Tricarboxylate linkers act as 3-connecting nodes, which can lead to the formation of various intricate network topologies. Unlike rigid, planar aromatic linkers that often yield predictable, highly symmetric structures, aliphatic linkers like 3-Methylpentane-1,3,5-tricarboxylic acid introduce a higher degree of freedom.
The non-rigid nature of the aliphatic backbone allows the linker to adopt numerous conformations, which can result in more complex and less predictable topologies. This flexibility can also facilitate the formation of interpenetrated frameworks, where two or more independent networks are intertwined within the same crystal lattice. The specific topology is a result of a delicate balance between the preferred coordination geometry of the metal ion, the conformational preference of the linker, and the reaction conditions. The introduction of a methyl group at the central carbon atom of the pentane (B18724) backbone further reduces the symmetry of the linker compared to an unsubstituted pentane-1,3,5-tricarboxylic acid, potentially leading to lower symmetry and more complex resulting frameworks.
The defining characteristic of aliphatic linkers is their conformational flexibility, which arises from the ability of C-C single bonds to rotate. mdpi.com The five-carbon backbone of this compound can adopt various spatial arrangements, such as gauche and anti conformers. This inherent flexibility can be both an advantage and a challenge in MOF synthesis.
On one hand, it allows the framework to be dynamic, potentially exhibiting "breathing" or "flexible" behavior, where the pore size and shape can change in response to external stimuli like guest molecule adsorption or temperature changes. mdpi.comresearchgate.net This responsiveness is a highly sought-after property for applications in gas separation and sensing. On the other hand, this same flexibility makes the prediction of the final crystal structure more difficult, a challenge known as polymorphism, where different reaction conditions can yield different framework structures from the same set of precursors. The steric hindrance from the methyl group on the C3 carbon further influences the accessible conformations, favoring certain spatial arrangements of the three carboxylate arms over others and thus impacting the final MOF architecture.
The rational design of MOFs aims to predict and control the final structure by carefully selecting the building blocks. rsc.orgnih.gov This is often guided by the "node and spacer" approach, where metal clusters act as nodes and organic ligands serve as the spacers connecting them. illinois.edu For a linker like this compound, the molecule acts as a trivalent (3-connecting) spacer.
The geometry and symmetry of the linker are critical parameters. While highly symmetric and rigid linkers often lead to highly porous and stable frameworks, less symmetric and more flexible linkers can generate novel and complex structures. nih.govresearchgate.net The design strategy for a linker like this compound would involve considering its reduced symmetry and flexible nature. The goal would be to pair it with appropriate metal SBUs whose coordination preferences can help direct the assembly into a desired architecture, overcoming the structural unpredictability that can arise from the linker's flexibility.
Mechanisms of Metal-Organic Framework Formation with Tricarboxylic Acids
The formation of a MOF is a complex self-assembly process governed by the principles of coordination chemistry. It involves the linking of metal ions or clusters with organic ligands through coordination bonds to form a crystalline, porous solid. researchgate.net
The carboxylate group (-COO⁻) is a versatile coordinating functional group capable of binding to metal centers in several ways. The specific coordination mode depends on factors such as the nature of the metal ion, the pH of the solution, and the presence of solvent molecules. researchgate.net In the context of MOFs, bridging coordination modes are particularly important as they extend the structure into two or three dimensions. libretexts.org The primary coordination modes include:
Monodentate: Only one oxygen atom of the carboxylate group binds to a single metal center.
Bidentate Chelate: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a small chelate ring.
Bidentate Bridging: The two oxygen atoms of the carboxylate group bind to two different metal centers. This is the most common mode in MOF construction and can occur in several geometries, including syn-syn, syn-anti, and anti-anti configurations. researchgate.netresearchgate.net
These varied coordination possibilities contribute to the vast structural diversity observed in MOFs. rsc.org
Table 1: Common Coordination Modes of Carboxylate Ligands in MOFs
| Coordination Mode | Description | Representation |
| Monodentate | One oxygen atom coordinates to a single metal center (M). | M–O–C–R |
| Bidentate Chelate | Both oxygen atoms coordinate to the same metal center. | M<-(O)2-C-R |
| Bidentate Bridging (syn-syn) | The carboxylate group bridges two metal centers on the same side. | M–O–C(R)–O–M |
| Bidentate Bridging (syn-anti) | The carboxylate group bridges two metal centers on opposite sides. | M–O–C(R)–O–M |
| Bidentate Bridging (anti-anti) | The carboxylate group bridges two metal centers with an anti-conformation. | M–O–C(R)–O–M |
Self-Assembly Processes and Crystal Growth Modulation
The formation of MOF crystals is a self-assembly process that occurs through a stochastic and often multistage ordering mechanism. nih.govscholaris.ca It begins with the nucleation of small clusters formed by the coordination of metal ions and organic linkers. These nuclei then grow into larger crystals. The kinetics of this process can be rapid and difficult to control, often resulting in fine microcrystalline powders.
Influence of Solvent Systems and Modulators on MOF Nucleation and Morphology
The formation of MOFs is a complex self-assembly process where the choice of solvent and the addition of "modulators" play a critical role in directing the crystallization process. These factors govern the kinetics of nucleation and crystal growth, ultimately determining the phase, size, and morphology of the final product.
Solvent Systems: The solvent influences MOF synthesis by affecting the solubility of the metal precursors and organic linkers, and by coordinating with the metal centers, which can influence the formation of secondary building units (SBUs). For a flexible aliphatic linker such as this compound, its solubility will differ significantly from aromatic linkers, favoring different solvent systems. The choice of solvent can determine the dimensionality of the resulting framework by altering its coordination ability with the metal ion.
Modulators: Modulators are typically monofunctional ligands, often monocarboxylic acids, that compete with the primary linker for coordination to the metal centers. This competition slows down the crystallization process, which can prevent the rapid formation of amorphous precipitates and promote the growth of larger, higher-quality crystals. The effectiveness of a modulator is often related to its acidity (pKa) and concentration. By carefully selecting a modulator, it is possible to control crystal size and even introduce specific types of defects into the framework, which can enhance properties like porosity and catalytic activity.
| Factor | Influence on MOF Synthesis | Projected Effect for an Aliphatic Tricarboxylate Linker |
|---|---|---|
| Solvent Polarity | Affects solubility of precursors and can coordinate to metal centers, influencing SBU formation. | Higher solubility in a wider range of solvents compared to rigid aromatic linkers may allow for more diverse synthesis conditions. |
| Solvent Viscosity | Impacts diffusion rates of reactants, affecting nucleation and crystal growth speed. | Standard principles apply; higher viscosity generally slows crystal growth. |
| Modulator Acidity (pKa) | Stronger acids can more effectively compete with the linker, leading to slower crystallization and potentially higher defect concentration. | The linker's own acidity will determine the optimal pKa range for a competing modulator to effectively control nucleation. |
| Modulator Concentration | Higher concentrations typically lead to larger crystals and can increase the density of defects within the framework. | Increasing modulator concentration could be a key strategy to promote crystalline phases over amorphous ones for flexible systems. |
Diverse Metal Node Architectures in Tricarboxylate MOFs
The combination of a tricarboxylate linker with various metal ions can lead to a wide array of metal-containing nodes, or Secondary Building Units (SBUs). The geometry and connectivity of these SBUs are fundamental in defining the final topology and properties of the MOF.
Formation of Transition Metal-Based Coordination Clusters and Secondary Building Units (SBUs)
Transition metals are widely used in MOF synthesis, forming well-defined SBUs. With tricarboxylate linkers, common SBUs include dinuclear "paddlewheel" units (e.g., with Cu(II)) and trinuclear or tetranuclear clusters (e.g., with Zn(II), Cr(III), or Fe(III)). The rigid geometry of linkers like benzene-1,3,5-tricarboxylic acid (BTC) often leads to predictable, highly porous structures such as HKUST-1 (Cu-BTC) or MIL-100 (Cr-BTC). alfa-chemistry.comnih.govplos.org
The use of a flexible aliphatic linker like this compound would introduce a new variable: conformational freedom. This flexibility could allow for the formation of distorted or novel SBU geometries that are not accessible with rigid linkers. It might also lead to frameworks that exhibit dynamic behavior, such as "breathing" effects in response to guest molecules. mdpi.comrsc.org
Rare-Earth Metal-Organic Frameworks and their Unique Topologies
For instance, introducing a bulky methyl group on an aromatic tricarboxylate linker can guide the co-assembly of different types of clusters, resulting in novel mixed-cluster MOFs. nih.gov The inherent flexibility and methyl group of this compound would likely be a powerful tool in this context, potentially leading to the discovery of new RE-MOF topologies by adapting its conformation to stabilize specific polynuclear RE clusters.
Main Group Metal-Based MOFs Incorporating Tricarboxylic Acid Linkers
Main group metals, such as those from the s-block (e.g., Ca) and p-block (e.g., Al, Pb, Zn), also form a diverse range of MOFs with tricarboxylate linkers. rsc.orgnih.gov These metals have different coordination preferences compared to transition metals, often resulting in unique SBU structures. For example, zinc can form trinuclear, tetranuclear, and even decanuclear clusters with flexible tricarboxylate ligands, leading to frameworks with high connectivity. rsc.org Similarly, calcium has been used with a tricarboxylate ligand to create a framework with dual Lewis-basic and Lewis-acidic sites for catalysis. nih.gov The d-block metal Zinc is often considered alongside main group metals in this context due to its d¹⁰ electronic configuration, which leads to flexible coordination geometries. The adaptability of a flexible linker like this compound could accommodate the varied coordination environments of these metals, yielding a rich variety of structural outcomes.
| Metal Type | Example Metal(s) | Common SBU Architectures | Potential Influence of a Flexible Aliphatic Linker |
|---|---|---|---|
| Transition Metals | Cu(II), Zn(II), Cr(III), Fe(III) | Dinuclear paddlewheels, Trinuclear oxo-centered clusters, Tetranuclear clusters | May lead to distorted SBUs or interpenetrated frameworks due to conformational adaptability. |
| Rare-Earth Metals | Eu(III), Tb(III), Y(III) | Hexanuclear, Nonanuclear, and other high-connectivity polynuclear clusters | Flexibility could stabilize novel, highly-connected clusters, leading to new network topologies. |
| Main Group Metals | Ca(II), Al(III), Pb(II) | Diverse structures including chains, layers, and 3D frameworks based on varied coordination geometries | Can accommodate diverse coordination preferences, potentially forming dense or flexible frameworks. |
Defect Engineering and Post-Synthetic Modification in Tricarboxylate MOFs
Perfectly ordered crystalline MOFs are an idealization; real materials often contain structural defects. The intentional introduction and control of these defects, known as defect engineering, has become a powerful strategy for tuning the properties of MOFs for specific applications. researchgate.netnih.gov
Creation and Control of Missing-Linker and Missing-Cluster Defects
Two of the most common and important types of defects in MOFs are "missing-linker" and "missing-cluster" defects.
Missing-Linker Defects: These occur when an organic linker is absent from its expected position in the crystal lattice. This absence creates an open coordination site on the metal SBU, which can enhance catalytic activity or adsorption properties. The charge imbalance is often compensated by other species, such as modulator molecules or solvent-derived ions. nih.govacs.orgnih.gov
Missing-Cluster Defects: In this case, an entire metal cluster or SBU is absent from the lattice. This creates much larger pores and can significantly increase the surface area and accessibility of the framework. researchgate.netrsc.org
The concentration of both types of defects can often be controlled by the synthesis conditions, particularly through the use of modulators. A higher concentration or a stronger acidity of the modulator generally leads to a higher density of defects. rsc.org The presence of a flexible linker like this compound could influence the energy landscape of defect formation. Its ability to adopt different conformations might help stabilize defective structures that would be unfavorable with rigid linkers, potentially allowing for higher and more stable concentrations of defects to be engineered into the material.
Strategies for Post-Synthetic Functionalization and Structural Diversification
Post-synthetic modification (PSM) is a powerful collection of techniques used to chemically alter a pre-assembled MOF, enabling the introduction of functionalities that may not be compatible with the initial synthesis conditions. rsc.orgnih.gov This approach allows for the precise tuning of a MOF's properties without altering its underlying topology. For a hypothetical MOF constructed from this compound, several PSM strategies could be employed for functionalization and diversification.
Covalent Post-Synthetic Modification: This strategy involves the covalent transformation of functional groups on the organic linker. rsc.org While the saturated backbone of this compound is relatively inert, the methyl group could potentially be a site for functionalization prior to MOF synthesis (as discussed in 4.4.3). If the linker were modified to include reactive groups, a wide array of covalent reactions could be performed. For instance, MOFs containing linkers with pendant amine groups have been successfully modified through reactions like amide couplings and isocyanate condensations. rsc.orgnih.gov
Dative Post-Synthetic Modification: This method involves the coordination of a new metal species to the existing linker. rsc.org The carboxylate groups of the this compound linker would be coordinated to the primary structural metal nodes of the MOF. However, if the linker were pre-functionalized with additional donor groups (e.g., pyridyl or amino moieties), these sites could be used to coordinate secondary metal ions, creating catalytic sites or enhancing gas sorption properties.
Solvent-Assisted Linker Exchange (SALE): SALE is a technique where the original linkers of a MOF are partially or fully replaced by new functionalized linkers by soaking the crystal in a solution of the new linker. This can be used to introduce functionality or to alter the pore size and flexibility of the framework. For example, perfluoroalkane carboxylates have been successfully incorporated into zirconium-based MOFs using a similar technique, demonstrating the potential to modify the framework's properties. mdpi.com
These PSM approaches provide a versatile toolbox for tailoring the properties of MOFs, transforming a basic framework into a highly specialized material for applications in catalysis, separations, or sensing.
Integration of Additional Functional Groups via Modified Linkers during Synthesis
An alternative to post-synthetic modification is the "bottom-up" approach, where functionalized linkers are incorporated directly during the MOF synthesis. This method allows for the precise placement of functional groups throughout the entire crystal structure. To create a functionalized MOF using this compound, the linker itself would first need to be chemically modified.
The synthesis of a modified linker could involve creating derivatives of this compound where additional chemical moieties are attached to the aliphatic backbone. For example, hydroxyl (-OH), amino (-NH2), or halogen (-Cl, -Br) groups could be introduced. The assembly of these modified linkers with metal nodes can lead to multivariate MOFs (MTV-MOFs), where multiple functionalities exist within a single framework. mdpi.com
Comparative Studies of Aliphatic vs. Aromatic Tricarboxylate Linkers in MOF Design and Functionality
The choice between an aliphatic linker like this compound and an aromatic linker like 1,3,5-Benzenetricarboxylic acid (BTC) has profound implications for the structure and properties of the resulting MOF. mdpi.comalfa-chemistry.com
Framework Flexibility and Dynamics: The most significant difference lies in the linker's flexibility. mdpi.com Aliphatic linkers, with their sp3-hybridized carbons and rotatable single bonds, are conformationally flexible. mdpi.comacs.org This flexibility can lead to dynamic MOFs that respond to external stimuli such as guest molecule inclusion, pressure, or temperature, a phenomenon often referred to as "breathing." mdpi.com This structural responsiveness is less common in MOFs built from rigid aromatic linkers, which create more predictable and robust frameworks. mdpi.comrsc.org However, the prediction of framework topology is more challenging with flexible linkers. rsc.org
Thermal and Chemical Stability: Generally, MOFs constructed from aromatic carboxylates exhibit higher thermal and chemical stability. mdpi.comresearchgate.net The rigid nature of the aromatic rings and the strong coordination bonds they form with metal centers contribute to a more robust framework. northwestern.edusemanticscholar.org Aliphatic linkers can lead to MOFs with lower thermal stability. researchgate.netwiley-vch.de For instance, using a dicarboxylic aliphatic linker instead of an aromatic one can result in a MOF with a lower decomposition temperature. researchgate.net
Adsorption Properties: The nature of the linker backbone significantly impacts the MOF's adsorption characteristics. Aromatic linkers provide opportunities for π-π stacking and other non-covalent interactions with guest molecules, which can be advantageous for the selective adsorption of certain compounds, particularly aromatic hydrocarbons. mdpi.com Aliphatic linkers, having a non-polarizable core, create a different chemical environment within the pores. researchgate.netnih.gov This can lead to unusual selectivity in gas and vapor adsorption. For example, the presence of C(sp3)–H bonds from aliphatic linkers can serve as primary adsorption sites for molecules like benzene, leading to higher adsorption compared to some aromatic-based MOFs at low pressures. mdpi.com
Structural Diversity: While the rigidity of aromatic linkers allows for a more straightforward and predictable design of specific network topologies, the conformational freedom of aliphatic linkers can lead to novel and complex structures. mdpi.comnih.gov The use of mixed-linker systems, combining both aliphatic and aromatic struts, further expands the structural diversity, offering a route to materials with finely tuned pore environments and properties. rsc.orgresearchgate.net
Table 1. General Comparison of Aliphatic vs. Aromatic Tricarboxylate Linkers in MOFs
| Property | Aliphatic Linkers (e.g., this compound) | Aromatic Linkers (e.g., 1,3,5-Benzenetricarboxylic acid) |
|---|---|---|
| Backbone Flexibility | High conformational freedom, rotatable bonds mdpi.comnih.gov | Rigid, planar structure mdpi.com |
| Framework Dynamics | Often exhibit "breathing" and structural response to stimuli mdpi.com | Generally rigid and robust frameworks rsc.org |
| Predictability of Structure | Less predictable topologies due to linker flexibility rsc.org | More predictable and straightforward design mdpi.com |
| Thermal Stability | Generally lower thermal stability researchgate.netwiley-vch.de | Typically higher thermal stability mdpi.comresearchgate.net |
| Host-Guest Interactions | Primarily van der Waals interactions, C-H bond interactions mdpi.com | π-π stacking, C-H···π interactions mdpi.com |
| Adsorption Selectivity | Can offer unique selectivity for non-polar molecules researchgate.net | Often selective for aromatic or polarizable molecules mdpi.com |
Advanced Applications in Materials Science and Heterogeneous Catalysis
Polymeric Materials Derived from 3-Methylpentane-1,3,5-tricarboxylic acid
The architecture of this compound allows it to be integrated into polymeric structures, imparting unique characteristics due to its non-aromatic and branched nature.
Utilization as Crosslinking Agents in Polymer Networks
Polycarboxylic acids are widely utilized as crosslinking or curing agents to create robust, three-dimensional polymer networks. The three carboxyl groups of this compound can form covalent bonds (e.g., ester linkages) with hydroxyl or amine groups on polymer chains, such as those in polyvinyl alcohol or polyamides. This crosslinking process transforms linear polymers into insoluble and infusible thermoset materials with enhanced mechanical strength, thermal stability, and chemical resistance.
The aliphatic and flexible nature of the this compound backbone, in contrast to rigid aromatic crosslinkers like trimesic acid, can result in polymer networks with greater elasticity and impact resistance. The methyl group on the central carbon atom introduces steric hindrance that can influence the packing of polymer chains and the final network topology. Its parent compound, pentane-1,3,5-tricarboxylic acid, is noted for its use as a curing agent in synthetic polymers and coatings, suggesting a similar functional role for its methylated derivative.
Building Block in the Synthesis of Specialty Polymers for Specific Material Properties
Beyond crosslinking, this compound can serve as a monomer in the synthesis of specialty polyesters and polyamides. Its trifunctionality allows for the creation of hyperbranched or dendritic polymers. These highly branched architectures differ significantly from linear polymers, exhibiting unique properties such as lower viscosity, higher solubility, and a high density of terminal functional groups.
The incorporation of this aliphatic tricarboxylic acid can be used to tailor specific material properties:
Flexibility: The single-bond backbone of the pentane (B18724) chain allows for rotational freedom, which can be translated into increased flexibility in the final polymer product.
Adhesion: The multiple carboxylic acid groups can enhance adhesion to various substrates through hydrogen bonding and other polar interactions.
Solubility: Unlike polymers made from rigid aromatic acids, those incorporating this compound may exhibit improved solubility in a wider range of organic solvents.
Catalytic Systems Based on this compound and Its Derivatives
In the realm of catalysis, this compound serves as a critical organic linker for constructing Metal-Organic Frameworks (MOFs), which are crystalline porous materials with applications in heterogeneous catalysis.
Heterogeneous Catalysis via MOFs with this compound Linkers
Metal-Organic Frameworks are synthesized by combining metal ions or clusters (nodes) with organic ligands (linkers). The use of tricarboxylate linkers is common for building stable, highly connected 3D frameworks. alfa-chemistry.com While aromatic tricarboxylates like benzene-1,3,5-tricarboxylic acid (BTC) are widely used, there is growing interest in employing aliphatic linkers like this compound.
The key advantages of using an aliphatic linker include:
Increased Framework Flexibility: The conformational freedom of the pentane backbone can create dynamic MOF structures that may respond to guest molecules or external stimuli.
Novel Topologies: The specific geometry of the linker can lead to the formation of unique network structures and pore environments not accessible with rigid aromatic linkers. rsc.org
Modified Chemical Environment: The aliphatic nature of the pores can create a more hydrophobic environment compared to MOFs with aromatic linkers, which can be advantageous for specific catalytic reactions.
Interactive Table: Comparison of Linker Types in MOF Synthesis
| Feature | Aromatic Tricarboxylate Linkers (e.g., BTC) | Aliphatic Tricarboxylate Linkers (e.g., this compound) |
| Rigidity | High | Low to Moderate |
| Framework Structure | Typically rigid and highly ordered | Often flexible, potentially dynamic |
| Pore Environment | More polar/aromatic | More non-polar/aliphatic |
| Potential Applications | Gas storage, separation, catalysis | Flexible sensors, specialty catalysis, drug delivery |
Design of Active Sites and Elucidation of Reaction Mechanisms in Tricarboxylate MOF Catalysis
In MOF catalysis, active sites can be located at the metal nodes, on the organic linkers, or within the pores. When using a linker like this compound, the catalytic activity often originates from the metal nodes, which can function as Lewis acids. mdpi.com The role of the linker is to create a stable, porous structure that allows reactants to access these active sites.
The reaction mechanism within a MOF is heavily influenced by the pore environment. An aliphatic linker creates a non-polar environment that can favor the binding of non-polar substrates. The flexibility of the framework may also play a role, potentially allowing the structure to adapt to the transition state of a reaction, thereby enhancing catalytic activity in a "lock-and-key" fashion.
Applications in Organic Transformations (e.g., organophosphate degradation)
MOFs have emerged as highly effective heterogeneous catalysts for the degradation of toxic chemicals, including organophosphate-based pesticides and nerve agents. nih.gov Zirconium-based MOFs, in particular, have demonstrated remarkable efficiency in hydrolyzing and detoxifying these compounds. nih.gov The catalytic activity is centered on the Zr-oxo clusters (nodes), which facilitate the hydrolysis of the P-O ester bond in organophosphates. nih.gov
While many studies have used MOFs with aromatic linkers, the fundamental catalytic mechanism resides with the metal node. Therefore, a Zr-based MOF constructed with this compound as the linker is a promising candidate for such applications. The use of an aliphatic linker could offer advantages such as improved solubility of non-polar organophosphates within the pores, potentially leading to faster degradation rates. Research has shown that Zr-based MOFs can achieve complete degradation of certain organophosphates in minutes. nih.gov
Interactive Table: Representative Organophosphate Degradation by a Zr-Based MOF
| Organophosphate | Catalyst | Half-life (t₁/₂) | Conditions |
| Dimethyl chlorothiophosphate (DMCTP) | Zr-porphyrin MOF | 2.1 min | Aqueous buffer |
| Paraoxon-methyl | Zr-porphyrin MOF | 3.5 min | Aqueous buffer |
| Fenitrothion | Zr-porphyrin MOF | 6.4 min | Aqueous buffer |
Data is representative of the catalytic efficiency of Zr-MOFs for organophosphate degradation and serves as a model for the potential application of a MOF synthesized with this compound. nih.gov
Gas Adsorption, Storage, and Separation Technologies
The quest for efficient and selective gas adsorption and storage is a critical area of research, with applications ranging from carbon capture to hydrogen storage. The unique structural characteristics of MOFs make them prime candidates for these technologies.
Design of MOFs for Selective Adsorption and Storage of Gases (e.g., CO2, H2)
The incorporation of this compound as a linker in MOF synthesis could lead to materials with exceptional gas adsorption properties. The non-polar, aliphatic backbone of the molecule is anticipated to impart a degree of hydrophobicity to the framework, which can be advantageous for the selective adsorption of non-polar gases. Furthermore, the conformational freedom of the pentane chain allows for a "breathing" effect within the MOF structure, a dynamic change in pore size and shape in response to guest molecules. nih.gov This flexibility can lead to enhanced selectivity and storage capacity.
For instance, research on other flexible linkers has shown that such dynamic behavior can be harnessed to selectively capture CO2. researchgate.net The interaction between the acidic protons of the carboxylic acid groups and the quadrupole moment of CO2 molecules can lead to favorable adsorption enthalpies. Similarly, the creation of precisely sized micropores, facilitated by the specific geometry of the this compound linker, could be optimized for high-density hydrogen storage. The design flexibility of MOFs allows for the tuning of pore environments to maximize interactions with specific gas molecules. nih.gov
Table 1: Potential Gas Adsorption Properties of MOFs based on this compound (Hypothetical)
| Gas | Potential Adsorption Mechanism | Anticipated Benefits |
| CO2 | Lewis acid-base interactions, hydrogen bonding | High selectivity over N2 and CH4, potential for high uptake capacity |
| H2 | Physisorption within optimized micropores | High storage density at cryogenic temperatures |
Advanced Separation of Hydrocarbon Isomers and Industrial Gas Mixtures
The separation of hydrocarbon isomers is a significant challenge in the petrochemical industry, often requiring energy-intensive distillation processes. MOFs offer a promising alternative through selective adsorption based on molecular size and shape. The flexible nature of MOFs constructed from aliphatic linkers like this compound could be particularly advantageous for the separation of structurally similar hydrocarbon isomers. nih.gov
The dynamic framework could adapt its pore geometry to preferentially adsorb one isomer over another, a phenomenon known as "molecular sieving." rsc.org For example, the subtle differences in the kinetic diameters of linear and branched alkanes could be exploited for their efficient separation. The hydrophobicity of the aliphatic linker would also enhance the affinity of the MOF for hydrocarbons. mdpi.com
In the context of industrial gas mixtures, the tunability of MOF pore chemistry is a key asset. By incorporating specific functional groups or metal centers, MOFs can be designed to selectively interact with certain components of a gas mixture, enabling their efficient separation. mdpi.com
Emerging Research in Energy Materials
The development of advanced energy materials is crucial for addressing the growing global energy demand. MOFs are being actively investigated for their potential in energy storage and other energy-related applications.
MOFs for Energy Storage Applications
MOFs are emerging as promising electrode materials for supercapacitors and batteries due to their high surface area, tunable porosity, and redox activity. dntb.gov.ua While research has predominantly focused on MOFs derived from aromatic linkers, the use of aliphatic linkers like this compound could offer unique advantages. The flexibility of the aliphatic backbone might accommodate the volume changes that occur during charging and discharging cycles in batteries, potentially leading to improved cycle life and stability.
In supercapacitors, the high surface area of MOFs allows for significant charge storage at the electrode-electrolyte interface. The hierarchical pore structures that could be formed using a linker like this compound would facilitate efficient ion transport, a critical factor for high power density. mdpi.com
Table 2: Potential Electrochemical Performance of MOF-based Electrodes (Hypothetical)
| Application | Potential Role of this compound MOF | Expected Performance Metrics |
| Supercapacitors | High surface area electrode material | High specific capacitance, excellent rate capability |
| Batteries | Anode or cathode material with flexible framework | High specific capacity, improved cycling stability |
Water Harvesting and Desalination Technologies
Access to clean water is a global challenge, and MOFs are being explored for their potential in water harvesting from atmospheric air and for desalination. The ability to tune the hydrophilicity and hydrophobicity of MOFs is crucial for these applications. MOFs based on this compound could be functionalized to create materials with optimal water adsorption and desorption characteristics.
For water harvesting, the MOF would need to efficiently capture water molecules at low humidity and release them with minimal energy input. The flexibility of the framework could play a role in this process. In desalination, MOF-based membranes could offer high water permeability and excellent salt rejection. The precise control over pore size and functionality afforded by MOF chemistry is key to designing membranes that can effectively separate water molecules from salt ions. researchgate.net
Development of Responsive Materials for Chemical Sensing
The development of highly sensitive and selective chemical sensors is essential for environmental monitoring, medical diagnostics, and industrial process control. MOFs are attractive materials for sensing applications due to their high porosity, which allows for the efficient diffusion of analytes, and their tunable chemical functionality, which enables the design of specific recognition sites.
MOFs synthesized from this compound could be designed to exhibit a detectable response, such as a change in luminescence or conductivity, upon interaction with a target analyte. The flexible nature of the framework could lead to "turn-on" or "turn-off" sensing mechanisms, where the binding of an analyte induces a conformational change in the MOF that alters its physical properties. The incorporation of specific functional groups onto the aliphatic linker could further enhance the selectivity of the sensor for a particular chemical species. nih.gov
Theoretical and Computational Investigations of 3 Methylpentane 1,3,5 Tricarboxylic Acid
Quantum Chemical Characterization of Molecular Structure and Electronic Properties
Quantum chemical methods are instrumental in elucidating the intrinsic properties of a molecule, such as its three-dimensional structure, stability, and electronic distribution. For 3-Methylpentane-1,3,5-tricarboxylic acid, these investigations would offer foundational insights into its chemical reactivity and physical properties.
Conformational Analysis and Energy Landscapes of the Aliphatic Backbone
The conformational flexibility of this compound is primarily dictated by the rotational freedom around the single bonds of its pentane (B18724) backbone. The presence of a methyl group and three carboxylic acid groups introduces steric and electronic effects that significantly influence the molecule's preferred shapes, or conformers.
Computational studies on similar branched alkanes, such as 3-methylpentane, have identified multiple stable staggered and gauche conformations. nih.gov For this compound, the energetic landscape is expected to be more complex. The interactions between the bulky and polar carboxylic acid groups, as well as the methyl group, would lead to a variety of low-energy conformers. Ab initio molecular dynamics (AIMD) simulations on dicarboxylic acids have demonstrated that intermolecular interactions in the condensed phase can stabilize conformers that are not predicted to be the most stable in the gas phase. nih.gov
The potential energy surface of this compound would likely feature several local minima corresponding to different staggered arrangements of the substituents along the carbon chain, separated by energy barriers corresponding to eclipsed conformations. The relative energies of these conformers would be determined by a balance of intramolecular hydrogen bonding between the carboxylic acid groups, steric hindrance, and dipole-dipole interactions.
Table 1: Illustrative Conformational Analysis of this compound
| Conformer Type | Description | Expected Relative Energy | Key Interactions |
| Extended-chain | A staggered conformation where the carbon backbone is in a largely linear arrangement. | Low | Minimal steric hindrance. |
| Folded | Conformations where the backbone folds to allow for intramolecular hydrogen bonding between terminal carboxylic acid groups. | Potentially the lowest | Stabilization through hydrogen bonds. |
| Gauche | Conformations with gauche interactions between the methyl group and carboxylic acid groups. | Higher | Increased steric strain. |
This table is illustrative and based on general principles of conformational analysis.
Acidity (pKa) Predictions and Protonation State Modeling
The acidity of this compound, quantified by its pKa values, is a critical parameter that governs its behavior in solution, particularly its charge state at a given pH. As a triprotic acid, it possesses three distinct pKa values corresponding to the sequential deprotonation of its three carboxylic acid groups.
Computational methods, such as those combining quantum mechanics with continuum solvation models (QM/CSM), are powerful tools for predicting pKa values. researchgate.netmdpi.com These methods calculate the Gibbs free energy change associated with the deprotonation reaction in solution. For polyprotic acids, it's important to consider the microscopic pKa values, which correspond to the acidity of each specific carboxylic acid group and are influenced by the protonation state of the other groups. acs.orgarxiv.org
A predicted pKa value for this compound is approximately 4.23 ± 0.10, likely representing the first deprotonation. acs.org The subsequent pKa values are expected to be higher due to the increased electrostatic repulsion from the already deprotonated carboxylate groups. The central carboxylic acid at the C3 position, being attached to a tertiary carbon, might exhibit a different acidity compared to the terminal carboxylic acids at C1 and C5. The electron-donating nature of the methyl group would also have a modest effect on the acidity of the adjacent carboxyl group.
Table 2: Predicted and Expected Physicochemical Properties
| Property | Predicted/Expected Value | Method/Basis of Expectation |
| Molecular Formula | C9H14O6 | - |
| Molecular Weight | 218.205 g/mol | - |
| First pKa | 4.23 ± 0.10 acs.org | Prediction from chemical structure |
| Second pKa | > First pKa | Electrostatic effects of the first deprotonation |
| Third pKa | > Second pKa | Electrostatic effects of the second deprotonation |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular dynamics (MD) simulations provide a window into the dynamic behavior of molecules over time, offering insights into how they interact with their environment and with other molecules.
Behavior of this compound in Various Solvent Environments
The solvation of this compound is expected to be highly dependent on the solvent's polarity. In aqueous solutions, MD simulations of similar dicarboxylic acids have shown that the carboxylic acid groups are strongly hydrated, forming multiple hydrogen bonds with water molecules. aip.org The aliphatic backbone and the methyl group, being hydrophobic, would be surrounded by a more ordered cage of water molecules.
Simulations of carboxylic acids in aqueous solution have also revealed a tendency for the hydrocarbon chain to adopt more compact or folded conformations to minimize the unfavorable interactions between the nonpolar parts of the molecule and water. aip.org In contrast, in a nonpolar solvent, the molecule would likely adopt more extended conformations, and intermolecular hydrogen bonding between the carboxylic acid groups would be more prevalent, potentially leading to the formation of dimers or larger aggregates. rsc.org
Ligand-Metal Ion Binding Dynamics and Thermodynamics
The three carboxylate groups of deprotonated this compound make it an excellent chelating agent for metal ions. MD simulations are a key tool for investigating the dynamics and thermodynamics of these binding events. nih.govnih.gov
The interaction between a metal ion and the carboxylate groups can occur in several modes, including monodentate (one oxygen atom of the carboxylate binds to the metal) and bidentate (both oxygen atoms bind). acs.orgnih.gov The preferred binding mode is influenced by factors such as the size and charge of the metal ion, its coordination number preference, and the steric environment of the ligand. acs.orgresearchgate.net
Ab initio MD simulations have been used to study the interaction between carboxylate anions and various divalent metal ions, revealing the role of the solvent in the stability of the metal-ligand complex. nih.gov The thermodynamics of binding, including the binding free energy, can be calculated using methods like thermodynamic integration. These calculations would allow for the prediction of the selectivity of this compound for different metal ions, which is crucial for applications in separation and sensing.
Computational Design and Predictive Modeling of MOF Structures and Properties
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes and organic linkers. The tripodal and flexible nature of this compound makes it a potentially interesting linker for the synthesis of novel MOFs with unique topologies and properties.
Computational methods, particularly high-throughput screening, are increasingly used to accelerate the discovery of new MOFs. mdpi.comnih.govacs.org This process typically involves:
Building Block Assembly: Virtually constructing a library of potential MOF structures by combining the this compound linker with various metal nodes and known network topologies.
Structure Optimization: Using force fields or quantum mechanical methods to relax the geometries of the hypothetical MOF structures to their lowest energy states.
Property Prediction: Calculating key properties of the optimized MOF structures, such as pore size distribution, surface area, and gas adsorption capacity, using grand canonical Monte Carlo (GCMC) simulations. nih.gov
The flexibility of the aliphatic backbone of this compound could lead to the formation of MOFs with dynamic frameworks that respond to external stimuli such as guest molecules or pressure. mdpi.com Predictive modeling can help to identify the most promising candidate structures for synthesis and experimental characterization, saving significant time and resources.
Prediction of MOF Topologies and Connectivity with Aliphatic Tricarboxylate Linkers
The topology of a metal-organic framework is fundamentally determined by the geometry of the organic linker and the coordination environment of the metal ions. For aliphatic tricarboxylate linkers like this compound, the conformational flexibility presents a significant challenge and an opportunity for the creation of novel network topologies. Unlike rigid aromatic linkers, the carbon-carbon single bonds in the pentane backbone can rotate, allowing the linker to adopt various conformations.
Computational studies are crucial for predicting the likely coordination modes and resulting framework topologies. By employing molecular mechanics or density functional theory (DFT), researchers can model the interaction between the tricarboxylate linker and various metal clusters. These calculations help in identifying the most energetically favorable conformations of the linker upon coordination.
A key aspect of this predictive work is the use of linker design strategies to achieve novel MOF structures. For instance, the introduction of a methyl group, as in this compound, introduces steric hindrance that can influence the final topology. This is a factor that can be computationally modeled to predict its effects. Studies on other functionalized tricarboxylate linkers have shown that even small changes, such as the addition of a bulky group, can lead to the formation of new and complex network topologies. nih.govacs.orgduke.edu For example, research on ortho-functionalized tricarboxylate ligands has demonstrated that steric and electronic effects can direct the formation of highly connected rare-earth MOFs with unprecedented structures. nih.govacs.orgduke.edu
The prediction of MOF topologies often involves a combination of computational approaches. Initially, the potential coordination modes of the linker are determined. Following this, these coordination modes are used as input for topological analysis programs that can predict the resulting network connectivity. The flexibility of the aliphatic chain in this compound means that it can potentially bridge metal centers in a variety of ways, leading to a range of possible topologies.
Below is a hypothetical data table illustrating the kind of predictions that could be generated for MOFs synthesized with this compound and different metal ions.
| Metal Ion | Predicted Coordination Number | Predicted MOF Topology | Predicted Pore Size (Å) |
| Zn(II) | 4, 6 | pcu, nbo | 8.5 - 12.3 |
| Cu(II) | 4 | tbo | 9.8 - 11.5 |
| Zr(IV) | 8 | scu | 10.2 - 14.7 |
| Al(III) | 6 | fcu | 7.9 - 13.1 |
This table is illustrative and contains hypothetical data based on typical computational predictions for similar systems.
Grand Canonical Monte Carlo Simulations for Gas Adsorption and Diffusion in MOFs
Grand Canonical Monte Carlo (GCMC) simulations are a powerful computational tool for predicting the adsorption and diffusion of gases within the porous structures of MOFs. rsc.org These simulations are particularly valuable for assessing the potential of a new MOF, such as one constructed with this compound, for applications like gas storage and separation.
In a GCMC simulation, the MOF structure is placed in a simulation box, and gas molecules are inserted, deleted, and moved according to statistical mechanics principles, mimicking the conditions of a real gas adsorption experiment. This allows for the calculation of adsorption isotherms, which show the amount of gas adsorbed at different pressures, and isosteric heats of adsorption, which indicate the strength of the interaction between the gas molecules and the MOF.
For a hypothetical MOF constructed from this compound, GCMC simulations could predict its performance for storing gases like hydrogen (H₂) and methane (B114726) (CH₄), or for separating carbon dioxide (CO₂) from flue gas mixtures. The flexible aliphatic nature of the linker could lead to interesting adsorption behaviors, such as framework breathing or gating effects, where the framework structure changes upon gas adsorption.
The results of GCMC simulations can guide the design of MOFs with optimal properties for specific applications. For example, by simulating the adsorption of a gas mixture, the selectivity of the MOF for one gas over another can be determined. This information is critical for designing materials for gas separation processes.
An illustrative data table of predicted gas adsorption properties for a hypothetical MOF based on this compound is presented below.
| Gas | Adsorption Capacity (mmol/g) at 1 bar | Isosteric Heat of Adsorption (kJ/mol) | Selectivity (CO₂/N₂) |
| CO₂ | 3.5 | 25.8 | 35 |
| CH₄ | 2.1 | 18.2 | - |
| N₂ | 0.1 | 10.5 | - |
| H₂ | 8.9 | 7.3 | - |
This table is illustrative and contains hypothetical data based on typical GCMC simulation results for microporous materials.
Elucidation of Reaction Mechanisms via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. mdpi.com It is an invaluable tool for elucidating reaction mechanisms, providing insights into the transition states, intermediates, and energy barriers of chemical reactions. For a molecule like this compound, DFT calculations can be employed to study various reactions, such as its synthesis, esterification, or its role in catalytic processes.
For instance, understanding the stepwise esterification of the three carboxylic acid groups can be challenging to probe experimentally due to the rapid nature of the reactions and the presence of multiple intermediates. DFT calculations can map out the entire reaction pathway, identifying the transition state structures and their corresponding activation energies for the esterification of each carboxylic acid group. This can reveal whether the methyl group on the tertiary carbon provides any steric hindrance that affects the reactivity of the adjacent carboxyl group compared to the other two.
Furthermore, if MOFs containing this compound were to be used as catalysts, DFT could be used to model the interaction of reactants with the active sites within the framework. This could involve the metal nodes, the organic linker itself, or functional groups that have been post-synthetically attached to the linker. By calculating the energy profile of the catalytic cycle, researchers can understand the mechanism and identify the rate-determining step, which is crucial for designing more efficient catalysts.
A hypothetical example of DFT-calculated activation energies for the stepwise esterification of this compound is shown in the table below.
| Reaction Step | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| First Esterification | 15.2 | -5.7 |
| Second Esterification | 16.8 | -4.9 |
| Third Esterification | 18.1 | -4.5 |
This table is illustrative and contains hypothetical data to demonstrate the type of information that can be obtained from DFT calculations.
Advanced Analytical and Characterization Techniques
Spectroscopic Analysis for Structural Elucidation
Spectroscopic analysis provides fundamental insights into the molecular architecture of 3-Methylpentane-1,3,5-tricarboxylic acid, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of this compound in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The acidic protons of the three carboxylic acid groups are typically observed as a broad singlet in the downfield region of the spectrum, usually around 10-12 ppm, although this chemical shift can be highly dependent on the solvent and concentration. The protons on the aliphatic backbone will appear further upfield. Protons on carbons adjacent to the carboxylic acid groups will be deshielded and thus resonate at a lower field compared to other methylene protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbons of the three carboxylic acid groups are expected to resonate in the downfield region, typically between 165 and 185 ppm. openstax.orglibretexts.org The aliphatic carbons will appear in the upfield region of the spectrum. The quaternary carbon at the 3-position, bonded to the methyl group and two carboxylic acid groups, will have a characteristic chemical shift.
A predicted summary of the NMR data is presented in the table below.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |
| -COOH | 10.0 - 12.0 | 170 - 185 | Broad Singlet |
| -CH₂- (C2, C4) | 2.2 - 2.6 | 35 - 45 | Multiplet |
| -CH₂- (C1, C5) | 2.0 - 2.4 | 30 - 40 | Multiplet |
| -CH₃ | 1.0 - 1.3 | 15 - 25 | Singlet |
| >C< (C3) | - | 40 - 50 | - |
Note: The predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are instrumental in identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid groups. A very broad O-H stretching vibration is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers of carboxylic acids. openstax.orglibretexts.org A strong C=O stretching absorption will be present between 1710 and 1760 cm⁻¹. openstax.org The C-H stretching vibrations of the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region. acs.org
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch will show a strong band. The C-C and C-H vibrations of the aliphatic backbone are also readily observed. Coordination of the carboxylate groups to metal centers can be studied by observing shifts in the symmetric and asymmetric stretching frequencies of the COO⁻ group in both IR and Raman spectra.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid dimer) | 2500 - 3300 | Weak | Broad, Strong (IR) |
| C-H stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 | Medium-Strong |
| C=O stretch (carboxylic acid) | 1710 - 1760 | 1710 - 1760 | Strong |
| C-O stretch / O-H bend | 1210 - 1320 / 1300-1440 | 1210 - 1320 / 1300-1440 | Medium |
Mass spectrometry (MS) is a key technique for determining the molecular weight and assessing the purity of this compound. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used.
Under EI-MS, the molecular ion peak may be weak or absent for aliphatic carboxylic acids. whitman.edu Common fragmentation patterns include the loss of a water molecule ([M-18]⁺), the loss of a hydroxyl radical ([M-17]⁺), and the loss of a carboxyl group ([M-45]⁺). whitman.eduyoutube.com Alpha-cleavage adjacent to the carbonyl groups is also a probable fragmentation pathway.
ESI-MS, particularly in negative ion mode, is well-suited for carboxylic acids, typically showing a strong signal for the deprotonated molecule [M-H]⁻. This allows for accurate molecular weight determination. Further fragmentation in tandem MS (MS/MS) experiments can provide more detailed structural information. nih.govnih.gov
Chromatographic Methods for Separation and Quantification
Chromatographic methods are essential for the separation of this compound from reaction mixtures or complex samples, as well as for its accurate quantification.
High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis of non-volatile compounds like this compound.
A typical HPLC method would employ a reversed-phase C18 column. lcms.cz Due to the polar nature of the tricarboxylic acid, a highly aqueous mobile phase is often required for retention. lcms.cz The mobile phase is usually acidified with an acid like phosphoric acid or formic acid to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention. lcms.czshimadzu.com Detection can be achieved using a UV detector at a low wavelength (around 210 nm) where the carboxylic acid carbonyl group absorbs, or with a more universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD). tandfonline.com Coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and selectivity for quantification. lcms.cz
| Parameter | Typical Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) lcms.cz |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry |
| Injection Volume | 10 - 20 µL |
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Since this compound is non-volatile, derivatization is necessary to convert it into a more volatile form. libretexts.orgcolostate.edu
Common derivatization methods for carboxylic acids include esterification, often to form methyl esters, or silylation to form trimethylsilyl (TMS) esters. colostate.eduresearchgate.netweber.hu Diazomethane was traditionally used for methylation, but safer reagents like trimethyl orthoacetate are now more common. google.com Silylation can be achieved using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Once derivatized, the resulting volatile compound can be separated on a GC column, typically a polar phase column, and detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS). GC is particularly useful for monitoring the progress of reactions where the tricarboxylic acid is a reactant or product.
| Parameter | Typical Condition |
| Derivatization | Esterification (e.g., with methanol (B129727)/acid catalyst) or Silylation (e.g., with BSTFA) |
| Column | Polar capillary column (e.g., wax-based or cyano-based) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature ramp (e.g., starting at 100 °C, ramping to 250 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
X-ray Diffraction Techniques for Crystalline Structure Determination
X-ray diffraction (XRD) stands as the cornerstone for the atomic-level structural analysis of crystalline materials. It provides definitive proof of structure, from the precise arrangement of atoms in a single crystal to the phase identity of a bulk powder.
Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the exact three-dimensional arrangement of atoms within a crystal. For this compound, this analysis would reveal critical information such as bond lengths, bond angles, and torsion angles. The flexible aliphatic backbone of this molecule allows for a variety of conformations, which would be precisely defined by SCXRD.
When this tricarboxylic acid is used as a linker to form coordination compounds or MOFs, SCXRD becomes indispensable. It elucidates the coordination mode of the carboxylate groups with metal centers and determines the precise network topology of the resulting framework.
Despite the potential insights, a review of the current scientific literature reveals that no single-crystal X-ray diffraction data has been published for this compound or its coordination compounds. The determination of its crystal structure remains a subject for future research.
Powder X-ray diffraction (PXRD) is a fundamental technique used to analyze bulk crystalline samples. Its primary applications include the identification of crystalline phases by comparing the experimental diffraction pattern to known patterns, the assessment of sample purity, and the monitoring of structural changes during processes like solvation or desolvation.
For any synthesized batch of this compound or a MOF derived from it, PXRD would be the first step to confirm that the desired crystalline material has been formed and is free from crystalline impurities. The sharpness and intensity of the diffraction peaks also provide a qualitative measure of the material's crystallinity. Currently, there are no publicly available powder X-ray diffraction patterns for this compound in crystallographic databases.
Thermal Analysis Techniques
Thermal analysis techniques are employed to measure the physical and chemical properties of a substance as a function of temperature. They are vital for determining the operational limits and stability of materials.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is essential for determining the thermal stability of a compound. A TGA curve for this compound would show the temperature at which it begins to decompose. For MOFs constructed using this linker, TGA reveals the temperature at which guest molecules (like solvents) are removed from the pores and the higher temperature at which the framework itself begins to collapse.
Specific thermogravimetric data for this compound is not present in the available scientific literature. For comparison, other tricarboxylic acids like trimesic acid show initial degradation temperatures around 300°C. The thermal stability of MOFs derived from aliphatic linkers is an area of active research.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. A DSC thermogram for this compound would provide its precise melting point.
However, research on the structurally similar 3-methylbutane-1,2,3-tricarboxylic acid has shown that it transforms into anhydrides upon melting, which complicates the determination of its thermal properties by DSC. nih.gov A similar behavior could be anticipated for this compound, potentially posing challenges for its thermal analysis. To date, no specific DSC data for this compound has been reported.
Surface Area and Porosity Characterization for MOF Materials (e.g., BET, pore size distribution)
For porous materials like Metal-Organic Frameworks, the characterization of surface area and porosity is of paramount importance as these properties directly relate to their performance in applications such as gas storage and separation. The Brunauer-Emmett-Teller (BET) method, based on the physical adsorption of a gas (typically nitrogen at 77 K), is the standard for determining the specific surface area of a material.
Analysis of the gas adsorption isotherm also allows for the calculation of other key properties, including total pore volume and pore size distribution. These metrics are critical for understanding how molecules might interact with and move through a MOF.
Interactions in Biological Systems Fundamental Biochemical Investigations
Studies on Enzyme Interactions and Metabolic Pathway Modulation
Current scientific literature lacks specific studies investigating the direct interactions of 3-methylpentane-1,3,5-tricarboxylic acid with enzymes or its precise influence on metabolic pathways. The biological effects of this specific methylated tricarboxylic acid remain largely uncharacterized. However, by examining the broader class of tricarboxylic acids and their roles in metabolism, we can infer potential areas of interaction.
Influence on Key Metabolic Cycles and Energy Production Pathways
There is no direct research on how this compound affects key metabolic cycles such as the tricarboxylic acid (TCA) cycle. The TCA cycle is a fundamental series of chemical reactions essential for aerobic respiration and energy production in the form of ATP. guidechem.comresearchgate.net Given its structural similarity to TCA cycle intermediates, it is plausible that this compound could potentially influence this pathway. Tricarboxylic acids are central to cellular metabolism, serving as both fuel sources and precursors for biosynthesis. smolecule.com
The introduction of a methyl group and the specific carbon backbone of this compound could theoretically lead to several outcomes if it were to enter the mitochondrial matrix where the TCA cycle occurs in eukaryotes guidechem.comresearchgate.net:
Competitive Inhibition: It might act as a competitive inhibitor for enzymes that bind other tricarboxylic acids like citrate (B86180) or isocitrate.
Allosteric Modulation: It could potentially bind to allosteric sites on TCA cycle enzymes, either activating or inhibiting their function. nih.gov
Metabolic Disruption: If metabolized, it could introduce an alternative carbon skeleton into the cycle, potentially leading to the formation of novel or dead-end metabolites.
A study on a related, but structurally distinct compound, 1,3,5-pentanetricarboxylic acid , suggested a metabolic pathway where it is acted upon by microbial enzymes, leading to unsaturated and oxidized derivatives. wustl.edu This highlights that structurally similar compounds can be recognized and processed by cellular machinery, although the specific pathway for the methylated form is unknown.
Investigation of Substrate Utilization and Enzyme Kinetics
Detailed investigations into the substrate utilization and enzyme kinetics of this compound are not available in published research. Such studies would be crucial to understand if this compound can be used as an energy source or if it interferes with the processing of natural substrates.
A hypothetical study on the kinetics of a TCA cycle enzyme, such as aconitase, in the presence of this compound could yield data like that presented in the illustrative table below.
Table 1: Illustrative Michaelis-Menten Kinetic Data for Aconitase with Isocitrate in the Presence of a Hypothetical Inhibitor
| Substrate (Isocitrate) Concentration (mM) | Initial Velocity (V₀) without Inhibitor (µM/min) | Initial Velocity (V₀) with this compound (µM/min) |
| 0.1 | 25.0 | 18.2 |
| 0.2 | 40.0 | 30.8 |
| 0.4 | 57.1 | 46.5 |
| 0.8 | 72.7 | 64.0 |
| 1.6 | 84.2 | 78.9 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Role of Tricarboxylic Acids in Fundamental Cellular Biochemistry
Tricarboxylic acids are cornerstones of cellular biochemistry. guidechem.com Their most prominent role is in the TCA cycle, which is a central hub for the catabolism of carbohydrates, fats, and proteins into carbon dioxide and water to generate energy. guidechem.comresearchgate.net Beyond energy production, intermediates of the TCA cycle serve as critical precursors for a wide array of biosynthetic pathways, including the synthesis of amino acids, fatty acids, and heme. smolecule.com
The tricarboxylic acid structure is also implicated in cellular signaling and regulation. For instance, citrate can be transported out of the mitochondria and cleaved to produce acetyl-CoA for fatty acid synthesis and can allosterically regulate key enzymes in other pathways. researchgate.net The balance and flux of various tricarboxylic acids are tightly regulated to meet the cell's energetic and biosynthetic needs. nih.gov
Development of this compound as a Biochemical Probe or Research Tool
There is no evidence in the scientific literature to suggest that this compound has been developed or utilized as a biochemical probe or a research tool. Its chemical properties, such as its CAS number (40530-20-9) and molecular formula (C9H14O6), are documented in chemical databases. guidechem.comnih.gov
The potential utility of this compound as a research tool would depend on its specific biological activities, which are currently uncharacterized. If it were found to be a potent and specific inhibitor of a particular enzyme, it could be developed into a valuable tool for studying metabolic pathways. For example, if it were to specifically inhibit an enzyme in the TCA cycle, it could be used to study the downstream effects of that inhibition. However, without foundational research into its biological interactions, its application as a research tool remains purely speculative.
Future Research Directions and Overarching Challenges
Innovations in Green and Sustainable Synthesis of 3-Methylpentane-1,3,5-tricarboxylic Acid
The industrial viability and environmental footprint of materials derived from this compound are intrinsically linked to its production method. Current research trajectories are focused on moving away from conventional synthetic routes that often rely on harsh conditions and hazardous reagents. A significant future direction lies in the adoption of green chemistry principles.
One promising avenue is the development of solid acid carbocatalysts, such as phenylsulfonic acid functionalized reduced graphene oxide (SA-rGO). nih.gov This type of catalyst has demonstrated high efficiency for the oxidation of aldehydes to carboxylic acids using hydrogen peroxide in water, offering a sustainable and reusable system. nih.gov A plausible mechanism involves the interaction between the catalyst and H₂O₂, forming a peroxysulfuric acid intermediate that subsequently reacts with an aldehyde precursor to yield the carboxylic acid. nih.gov Adapting such catalytic systems for the multi-step synthesis of this compound from suitable precursors could drastically reduce waste and energy consumption. nih.gov
Another area of innovation involves leveraging photoredox and copper catalysis for the efficient conversion of carboxylic acids. nih.gov While often used for decarboxylative functionalization, the underlying principles of generating and controlling reactive intermediates could be harnessed for novel synthetic pathways. nih.gov The challenge remains to design a chemo- and regioselective process that can build the specific trifunctional structure of this compound in a scalable and environmentally benign manner.
Rational Design and Synthesis of MOFs with Enhanced Stability and Multi-Functionality Using Aliphatic Tricarboxylate Linkers
Metal-Organic Frameworks (MOFs) built from aliphatic linkers like this compound offer unique properties, such as enhanced flexibility, compared to their rigid aromatic counterparts. mdpi.comresearchgate.net However, a primary challenge is ensuring the chemical and thermal stability required for practical applications. rsc.orgosti.gov The rational design of stable and multifunctional MOFs is a cornerstone of future research. rsc.orgosti.govrsc.org
Reticular chemistry, a strategy based on combining pre-selected molecular building blocks into predetermined network topologies, is the guiding principle for this rational design. rsc.orgillinois.edu The goal is to create MOFs that are not only robust but also possess multiple integrated functions, such as gas storage, sensing, and catalysis. nih.gov Key strategies for achieving enhanced stability and functionality are summarized below.
| Design Strategy | Description | Key Objective(s) | Source(s) |
| High-Valent Metal Ions | Utilizing high-valent metal ions (e.g., Zr⁴⁺, Ti⁴⁺, Fe³⁺, Al³⁺) as nodes to form strong metal-carboxylate bonds. | Enhance thermal and chemical stability. | rsc.org |
| Azolate Linkers | Employing azolate linkers in conjunction with low-valent metal ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺). | Create robust frameworks with specific electronic properties. | rsc.org |
| Merged-Net Approach | Combining two simpler, edge-transitive nets to generate a more intricate, minimal edge-transitive net. | Systematically construct complex mixed-linker MOFs with precise control over pore size and environment. | nih.gov |
| Pendant Group Functionalization | Attaching various functional pendant groups to the primary linker molecule before synthesis. | Introduce multiple functionalities (e.g., gas adsorption, luminescence, sensing) within a single, isostructural framework. | nih.gov |
| Isoreticular Principle | Using linkers of different lengths but the same geometry and connectivity to create a series of MOFs with the same topology but systematically varied pore sizes. | Tune material properties for specific applications like gas storage or separations. | illinois.edu |
The inherent conformational freedom of the this compound linker provides an additional design parameter, enabling the creation of dynamic or "flexible" MOFs that can respond to external stimuli. mdpi.comresearchgate.net The rational design challenge is to control this flexibility to achieve desired responsive behaviors without compromising framework integrity. chemrxiv.orgacs.org
Expanding the Scope of Catalytic Applications to Complex Organic Reactions
The tunable pore environment and well-defined active sites of MOFs make them highly promising heterogeneous catalysts. mdpi.com While MOFs have been explored for various reactions, a key future direction is to expand their application to more complex organic transformations, particularly the formation of carbon-carbon bonds, which is fundamental in the synthesis of fine chemicals and pharmaceuticals. mdpi.com
MOFs constructed with this compound could be designed to catalyze such reactions through several mechanisms:
Lewis Acidity: The metal nodes within the MOF can act as Lewis acid sites to activate substrates. mdpi.com
Brønsted Acidity/Basicity: Functional groups on the aliphatic linker could be modified to introduce Brønsted acid or base sites.
Synergistic Catalysis: The proximity of metal nodes and functionalized linkers can lead to cooperative effects, enhancing catalytic activity and selectivity. mdpi.com
The Henry reaction (a nitroaldol condensation) serves as an excellent model for the potential of MOF catalysis. mdpi.com In this reaction, different MOF active sites, including open metal sites and basic amino groups on linkers, have demonstrated excellent catalytic performance. mdpi.com Future research will focus on designing MOFs based on aliphatic tricarboxylates that incorporate specific catalytic sites to perform complex, multi-step organic reactions with high efficiency and selectivity, leveraging the benefits of heterogeneous catalysis such as easy catalyst recovery and reuse. mdpi.com
Exploration of Supramolecular Assemblies Beyond MOFs, Including Hydrogels and Responsive Materials
The ability of this compound to form directed hydrogen bonds makes it a versatile building block not just for crystalline MOFs, but also for a wide range of other supramolecular assemblies. nih.govnih.govresearchgate.net A significant area for future exploration is the development of soft materials, such as hydrogels and other responsive systems. nih.govnih.gov
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are of great interest for biomedical and sensing applications. nih.gov Studies have shown that other symmetric tricarboxylic acids, like 1,3,5-benzene-tricarboxylic acid, can form hydrogels when combined with complementary molecules such as melem (B72624) or melamine. nih.govnih.govresearchgate.net The formation of these gels is driven by non-covalent interactions, primarily hydrogen bonding, and can be highly dependent on factors like molecular size and shape matching between the components. nih.govnih.gov
By applying these principles, this compound could be used as a gelling agent to create novel hydrogels. The flexibility of its aliphatic backbone, in contrast to the rigidity of aromatic tricarboxylic acids, may lead to hydrogels with unique mechanical and responsive properties. mdpi.comnih.gov These materials could be designed to respond to external triggers like pH or temperature, making them "smart" materials for applications in controlled drug release or as environmental sensors. nih.gov The challenge lies in understanding and controlling the self-assembly process to produce materials with desired viscoelastic properties and stability. nih.govnih.gov
Development of In-Situ Characterization Techniques for Dynamic Processes in MOFs
Understanding the formation of MOFs and their response to guest molecules or external stimuli is critical for optimizing their synthesis and function. rsc.orgresearchgate.net A major challenge is that these processes are often dynamic and can occur rapidly. Therefore, a key research direction is the development and application of in-situ characterization techniques to monitor these processes in real-time. researchgate.netnih.gov
These advanced techniques allow researchers to move beyond static pictures of the initial and final states, providing crucial insights into reaction mechanisms, intermediate species, and structural transformations as they happen.
| In-Situ Technique | Process Studied | Information Gained | Source(s) |
| Dynamic Light Scattering (DLS) | MOF nanoparticle formation and growth. | Real-time tracking of hydrodynamic size of colloids during synthesis. | researchgate.net |
| Nuclear Magnetic Resonance (NMR) | MOF formation with imine-based linkers. | Elucidation of the formation mechanism and identification of intermediate species in solution. | researchgate.netnih.gov |
| X-ray Diffraction (XRD) | Pressure-induced framework breathing. | Observation of changes in the crystal structure and pore dimensions under different pressures. | researchgate.net |
| Spectroscopic Methods | Guest-host interactions and phase changes. | Probing the dynamic equilibria of metal-linker bonds in response to chemical stimuli. | rsc.org |
For MOFs built with flexible linkers like this compound, these techniques are especially vital. They can reveal how the linker's conformation changes during guest adsorption/desorption or in response to temperature and pressure, which is key to understanding the unique dynamic properties of these materials. chemrxiv.orgacs.org
Synergistic Integration of Theoretical Modeling and Experimental Validation for Predictive Materials Science
The traditional, trial-and-error approach to materials discovery is time-consuming and inefficient. researchgate.netwuttkescience.com The future of materials science, particularly in the complex field of MOFs, lies in the powerful synergy between theoretical modeling and experimental validation. energy.gov This integrated approach aims to accelerate the discovery cycle by using computational tools to predict the structures, properties, and even synthesizability of new materials before they are made in the lab. wuttkescience.comacs.org
A transformative development in this area is the use of machine learning (ML) and artificial intelligence (AI). researchgate.netwuttkescience.comnih.gov Researchers have developed ML models trained on vast databases of existing MOFs to predict the optimal synthesis conditions (e.g., temperature, time, solvents) for a given target structure. researchgate.netnih.gov This "inverse design" approach flips the traditional process, allowing scientists to first design a material in silico for a specific application and then receive data-driven suggestions on how to synthesize it. wuttkescience.com
This synergistic workflow typically involves several key steps:
Automated Data Mining: Extracting synthesis parameters and structural information from thousands of published research articles to build comprehensive databases. researchgate.netnih.gov
Model Training: Using this data to train ML models, such as neural networks or random forests, to recognize the complex relationships between a MOF's structure and the conditions required to create it. researchgate.net
Predictive Screening: Employing computational models to rapidly screen vast libraries of hypothetical MOF structures, predicting their stability and performance for applications like gas storage or catalysis. scitechdaily.com
Experimental Validation: Synthesizing the most promising candidates identified by the models to confirm the predictions and, in turn, provide new data to further refine and improve the models. researchgate.netwuttkescience.com
By combining computational predictions with targeted experiments, researchers can more efficiently navigate the immense chemical space of MOFs, accelerating the development of new functional materials built from linkers like this compound. wuttkescience.comacs.org
Q & A
Basic: What are the recommended synthetic routes for 3-Methylpentane-1,3,5-tricarboxylic acid, and how can purity be optimized?
While direct synthesis methods for this compound are not explicitly documented in the literature, analogous tricarboxylic acid syntheses (e.g., cyclopentanone-tricarboxylic acid triesters) suggest multi-step approaches involving esterification, alkylation, and hydrolysis. For example, cyclopentanone-2,3,5-tricarboxylic acid triesters are synthesized via catalytic esterification under controlled pH and temperature . To optimize purity, liquid-liquid extraction (LLE) and preparative-scale chromatography (e.g., silica gel gradient elution) are effective, as demonstrated for polycarboxylic acids . Purity validation should employ HPLC-MS or NMR, with deuterated analogs (e.g., benzene-d₃-tricarboxylic acid) as internal standards .
Basic: What analytical techniques are suitable for quantifying this compound in complex matrices?
Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is widely used for tricarboxylic acid analysis. For instance, PTCA (a structurally similar tricarboxylic acid) in hair was quantified using a C18 column with a mobile phase of methanol/water (0.1% formic acid) at 0.3 mL/min, achieving a detection limit of 0.1 ng/mg . Method validation should include spike-and-recovery tests and matrix effect assessments. For non-polar matrices, derivatization (e.g., methyl ester formation) improves chromatographic resolution .
Advanced: How can this compound be integrated into luminescent metal-organic frameworks (MOFs) for sensing applications?
Tricarboxylic acids are key ligands in MOFs due to their ability to form stable coordination networks. For example, benzene-1,3,5-tricarboxylic acid (trimesic acid) forms luminescent MOFs with lanthanides or transition metals, where the carboxylate groups act as antennae to enhance photoluminescence . To design a this compound-based MOF:
- Optimize solvent conditions (e.g., DMF/water mixtures) to control crystallinity.
- Pair with Co(II) or Eu(III) ions for redox-active or luminescent properties .
- Characterize using single-crystal X-ray diffraction and photoluminescence spectroscopy.
Potential applications include explosive detection (via fluorescence quenching) or biological sensing .
Advanced: How do structural modifications (e.g., methyl branching) influence the stability of this compound under extreme pH or temperature?
Methyl branching in aliphatic tricarboxylic acids enhances hydrophobicity and thermal stability. For example, cyclohexane-derived tricarboxylic acids exhibit higher decomposition temperatures (>250°C) compared to linear analogs . Stability testing should include:
- Thermogravimetric analysis (TGA) to assess decomposition profiles.
- pH-dependent degradation studies (e.g., 0.1 M HCl/NaOH at 60°C for 24 hours).
- Computational modeling (DFT) to predict protonation states and bond dissociation energies .
Contradictions may arise between computational predictions and experimental data, requiring iterative refinement of force field parameters.
Advanced: What strategies resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR or IR spectra often stem from tautomerism or solvent effects. For example, amino-substituted tricarboxylic acids exhibit tautomeric shifts in D₂O vs. DMSO-d₆ . Mitigation strategies include:
- Multi-solvent NMR analysis to identify dominant tautomers.
- X-ray crystallography to confirm solid-state structures.
- Comparative studies with deuterated or fluorinated analogs to isolate spectral contributions .
Basic: What safety protocols are critical when handling this compound in the laboratory?
While specific safety data for this compound are unavailable, general tricarboxylic acid protocols apply:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store in a cool, dry environment away from oxidizers.
- In case of exposure, rinse affected areas with water and consult a physician .
- For spills, neutralize with bicarbonate and dispose of as hazardous waste .
Advanced: Can computational methods predict the reactivity of this compound in catalytic cycles?
Yes. Density functional theory (DFT) can model carboxylate group interactions with metal centers. For example:
- Calculate binding energies for Co(II) or Ru(II) complexes to predict catalytic activity in oxidation reactions .
- Simulate reaction pathways for esterification or decarboxylation using transition state theory.
- Validate with experimental kinetics (e.g., Arrhenius plots) to refine computational models .
Table 1: Key Analytical Parameters for Tricarboxylic Acids
| Parameter | Method | Example Value (PTCA) |
|---|---|---|
| Detection Limit | UHPLC-MS/MS | 0.1 ng/mg |
| Column | C18 (2.1 × 50 mm, 1.7 µm) | — |
| Mobile Phase | Methanol/Water (0.1% formic acid) | 70:30 v/v |
| Recovery Rate | Spike-and-recovery | 92–105% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
